AZD5582

概要

説明

AZD5582は、アポトーシスタンパク質(IAP)の阻害剤となる新規の小分子です。 細胞性アポトーシス阻害タンパク質1(cIAP1)およびX連鎖性アポトーシス阻害タンパク質(XIAP)を標的とすることで、がん細胞のアポトーシス誘導能を持つことから、がん研究分野で大きな注目を集めています。 . 特に、膵臓がんを含む様々な種類のがんの治療における潜在的な治療応用が注目されています。 .

科学的研究の応用

AZD5582 has a wide range of scientific research applications. In the field of cancer research, it has been shown to induce apoptosis in pancreatic cancer cells by targeting cIAP1 and XIAP . Additionally, this compound has been identified as a potent latency-reversing agent for human immunodeficiency virus (HIV), capable of reactivating latent HIV in resting CD4+ T cells . This compound has also been studied for its potential to overcome resistance to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in hepatocellular carcinoma by concomitantly suppressing anti-apoptotic factors such as cFLIP, MCL-1, and IAPs .

作用機序

AZD5582の作用機序は、第2ミトコンドリア由来のカスパーゼ活性化因子(SMAC)の活性N末端テトラペプチドを模倣する能力にあります。 このようにして、this compoundはIAPを強力に拮抗し、cIAP1およびcIAP2の分解につながります。 . この分解によりRIPK1が活性化され、これが外因性および内因性の両方のアポトーシス経路の活性化を誘発します。 . この化合物は、活性化されたB細胞の核因子κ軽鎖エンハンサー(NF-κB2)の不活性なp100型を活性なp52転写因子に変換することも誘導し、アポトーシスをさらに促進します。 .

生化学分析

Biochemical Properties

AZD5582 binds to the BIR3 domains of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP) with IC50 values of 15, 21, and 15 nM, respectively . This interaction leads to the rapid degradation of cIAP1 . The compound also interacts with other anti-apoptotic factors including cFLIP and MCL-1 .

Cellular Effects

This compound has been shown to induce apoptosis in various cell types . In hepatocellular carcinoma cells, it works synergistically with extracellular vesicle delivery of TNF-related apoptosis-inducing ligand (EV-T) to induce apoptosis . In HIV treatment, this compound increases cell-associated HIV RNA expression in resting CD4+ T cells from ART-suppressed, HIV-infected donors .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the non-canonical NFkB pathway, leading to the conversion of the inactive p100 form of NFκB2 into the active p52 transcription factor . This process is facilitated by the rapid degradation of cIAP1, an effect of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, the depletion of cIAP1 and conversion of p100 to p52 by this compound was dose-dependent, with cIAP1 depleted and p100 cleaved at concentrations exceeding 0.1nM .

Dosage Effects in Animal Models

In animal models, the combined therapy with low doses of this compound and EV-Ts triggered drastically enhanced apoptosis leading to the complete eradication of Huh7 tumor development . In another study, all animals received a single dose of the anti-CD8α depleting antibody, MT807R1 (50mg/kg, s.c.), followed by 5 weekly doses of this compound (0.1 mg/kg, i.v.). Following this treatment, 100% of the animals experienced on-ART viremia above 60 copies per ml of plasma .

準備方法

化学反応の分析

AZD5582は、主にIAPとの相互作用に焦点を当てて、いくつかの種類の化学反応を受けます。 この化合物は、cIAP1およびcIAP2の分解を誘導し、受容体相互作用タンパク質キナーゼ1(RIPK1)を活性化し、外因性(カスパーゼ-8)および内因性(カスパーゼ-9)のアポトーシス経路の両方の活性化を誘発します。 . これらの反応で使用される一般的な試薬には、様々なアポトーシス誘導剤および抗アポトーシスタンパク質の阻害剤が含まれます。 . これらの反応から生成される主な生成物は、アポトーシス実行に不可欠な、カスパーゼ-3およびカスパーゼ-7の切断型です。 .

科学研究への応用

This compoundは、広範囲の科学研究への応用を有しています。 がん研究の分野では、cIAP1およびXIAPを標的とすることで、膵臓がん細胞のアポトーシスを誘導することが示されています。 . さらに、this compoundは、静止CD4+T細胞における潜在的HIVを再活性化できる、ヒト免疫不全ウイルス(HIV)の強力な潜伏期逆転剤として同定されています。 . また、この化合物は、cFLIP、MCL-1、IAPなどの抗アポトーシス因子を同時に抑制することで、肝細胞癌における腫瘍壊死因子関連アポトーシス誘導リガンド(TRAIL)への耐性を克服する可能性についても研究されています。 .

類似化合物との比較

AZD5582は、cIAP1とXIAPの両方を標的とする能力において独自であり、非常に効果的なアポトーシス誘導剤となっています。 同様の化合物には、LCL161やGDC-0152などの他のSMACミミックが含まれますが、これらの化合物もIAPを標的とするものの、効力と特異性のプロファイルは異なる場合があります。 . This compoundは、様々な癌細胞株におけるアポトーシス誘導能力と、HIV潜伏期逆転剤としての可能性から、科学研究におけるその独自性と汎用性を示しています。 .

生物活性

AZD5582 is a potent small molecule that functions as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, primarily acting as an inhibitor of apoptosis proteins (IAPs). This compound has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and HIV latency reversal. Below, we delve into the mechanisms of action, therapeutic potential, and significant research findings related to this compound.

This compound exerts its biological effects by targeting various IAPs, including X-linked IAP (XIAP) and cellular IAPs (cIAP1 and cIAP2). The compound binds to the BIR3 domain of XIAP, preventing its interaction with caspase-9, thereby promoting apoptosis in cancer cells. The IC50 values for this compound are reported as 15 nM for XIAP and cIAP1, and 21 nM for cIAP2 .

Key Mechanisms:

- Inhibition of PI3K/AKT Signaling : this compound has been shown to induce apoptosis in pancreatic cancer cells by inhibiting the PI3K/AKT pathway .

- Activation of ncNFκB Pathway : The compound activates the non-canonical NFκB signaling pathway, which is crucial for reversing HIV latency in infected cells .

Biological Activity in Cancer

This compound has demonstrated significant anti-cancer activity across various studies. Its effects have been explored in different cancer types, including pancreatic cancer and breast cancer.

Case Study: Pancreatic Cancer

In a study focused on pancreatic cancer (PC), this compound was identified as an effective SHCBP1 inhibitor. It was found to restrain tumor growth in cell lines, organoids, and patient-derived xenografts by inducing apoptosis through the inhibition of PI3K/AKT signaling pathways .

Case Study: Breast Cancer

In breast cancer models, this compound caused tumor regression in xenograft-bearing mice. It induced apoptosis in MDA-MB-231 breast cancer cells by degrading cIAP1 and cIAP2 .

Biological Activity in HIV Latency Reversal

This compound has shown promise as a latency-reversing agent (LRA) for HIV. In various studies, it has been demonstrated to activate latent HIV reservoirs in ART-suppressed individuals.

Key Findings:

- Activation of Viral Transcripts : this compound treatment increased viral RNA levels in CD4+ T cells from HIV-infected patients. This suggests that this compound can effectively reverse HIV latency by enhancing ncNFκB pathway activation .

- Combination Therapies : In studies involving SIV-infected rhesus macaques, this compound was used alongside SIV-specific antibodies and IL-15 superagonists (N-803). This combination not only induced viral reactivation but also reduced total SIV-DNA levels in lymph nodes .

Research Findings Summary

特性

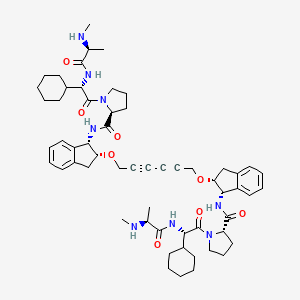

IUPAC Name |

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMCRYCCYXHPQF-ZVMUOSSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H78N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1015.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。